molecular formula C6H9NO B1347056 Pivaloyl cyanide CAS No. 42867-40-3

Pivaloyl cyanide

Cat. No.: B1347056
CAS No.: 42867-40-3
M. Wt: 111.14 g/mol
InChI Key: NPBLQPWAISGYEU-UHFFFAOYSA-N
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Description

Pivaloyl cyanide, also known as 2,2-dimethylpropanoyl cyanide, is an organic compound with the molecular formula (CH₃)₃CCO(CN). It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pivaloyl cyanide can be synthesized by reacting pivalic acid anhydride with anhydrous hydrocyanic acid in the presence of a catalyst. The reaction is typically carried out continuously in the presence of a catalyst comprising an alkali metal/copper cyanide complex, an alkaline earth metal/copper cyanide complex, or an alkali metal salt, or an alkaline earth metal salt, of an aliphatic, cycloalkylphatic, or aromatic carboxylic acid. The reaction is conducted in an inert, aprotic organic diluent, such as diphenyl ether, at temperatures between 180°C and 240°C .

Industrial Production Methods: The industrial production of this compound follows a similar method to the laboratory synthesis but on a larger scale. The continuous introduction of pivalic acid anhydride and hydrocyanic acid into a stirred suspension of the catalyst in the diluent allows for the efficient production of this compound. The crude product mixture is then separated by fractional distillation under reduced pressure to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pivaloyl cyanide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The nitrile group in this compound can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Hydrolysis: this compound can be hydrolyzed to form pivalic acid and ammonia.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Addition: Reagents such as amines or alcohols, often in the presence of a base or acid catalyst.

    Hydrolysis: Acidic or basic aqueous conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Amides and Esters: From nucleophilic addition reactions.

    Pivalic Acid and Ammonia: From hydrolysis.

    Amines: From reduction reactions.

Scientific Research Applications

Pivaloyl cyanide is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a reagent in the study of enzyme mechanisms and metabolic pathways.

    Medicinal Chemistry: In the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of pivaloyl cyanide involves its reactivity with nucleophiles due to the presence of the electrophilic nitrile group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.

Comparison with Similar Compounds

    Pivalic Acid: The parent compound of pivaloyl cyanide, used in similar applications but lacks the nitrile group.

    Isobutyronitrile: Another nitrile compound with a similar structure but different reactivity and applications.

    Trimethylacetonitrile: Similar in structure but with different chemical properties and uses.

Uniqueness of this compound: this compound is unique due to the presence of both the nitrile and pivaloyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the production of various chemical products.

Properties

IUPAC Name

2,2-dimethylpropanoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLQPWAISGYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073516
Record name Butanenitrile, 3,3-dimethyl-2-oxo-
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42867-40-3
Record name 3,3-Dimethyl-2-oxobutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42867-40-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanenitrile, 3,3-dimethyl-2-oxo-
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Record name Butanenitrile, 3,3-dimethyl-2-oxo-
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Record name 3,3-dimethyl-2-oxobutyronitrile
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Synthesis routes and methods

Procedure details

A mixture of 120.6 grams (1.0 mole) of pivaloyl chloride, 9.0 grams (0.1 mole) of copper (I) cyanide, 6.4 grams (0.1 gram atom) of pulverized copper and 150 ml of 2-methylglutaric acid dinitrile were treated in the course of 6 hours with 29.7 grams (1.1 moles) of hydrogen cyanide. The mixture in the meanwhile was held under nitrogen at a temperature of 90° to 110° C. Hereby there escaped hydrogen chloride and hydrogen cyanide; the hydrogen cyanide was condensed and returned. From the reaction mixture by fractional distillation under reduced pressure there were obtained 10 grams of pivaloyl chloride and 96 grams of 98% pivaloyl cyanide. The yield of pivaloyl cyanide amounted to 85% based on the pivaloyl cyanide employed. For further batches in each case there was used the residue remaining in the distillation of the previous reaction mixture. To these there were added first 120.6 grams (1.0 mole) of pivaloyl chloride and then in the course of 6 hours 29.7 grams (1.1 moles) of hydrogen cyanide. For the rest the process was as previously described. The yields of pivaloyl cyanide amounted to 86 to 88% based on the pivaloyl chloride employed.
Quantity
120.6 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
9 g
Type
reactant
Reaction Step One
Name
copper
Quantity
6.4 g
Type
catalyst
Reaction Step One
[Compound]
Name
2-methylglutaric acid dinitrile
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the vibrational bands observed for pivaloyl cyanide in the infrared (IR) spectrum?

A1: The identification of the CN stretch (ν1) and the CO stretch (ν2) vibrational bands of the cyanooxomethyl radical (OCCN) at 2093 cm–1 and 1774 cm–1, respectively, provides valuable insights into the photodissociation dynamics of this compound. [] These characteristic bands, detected through time-resolved Fourier transform IR emission spectroscopy, allow researchers to study the energy distribution within the molecule following 193 nm photolysis. This understanding contributes to a deeper knowledge of photochemical reactions involving this compound and similar compounds. []

Q2: How can this compound be synthesized efficiently?

A2: A continuous process for preparing this compound involves reacting pivalic acid anhydride with anhydrous hydrocyanic acid. [] This reaction is significantly enhanced by using a catalyst system consisting of an alkali metal/copper cyanide complex, an alkaline earth metal/copper cyanide complex, or a metal salt of an aliphatic, cycloalkphatic, or aromatic carboxylic acid. [] The reaction, carried out in an inert organic diluent at temperatures between 180 and 240°C, allows for continuous distillation of the crude product, enabling efficient separation and recycling of unreacted hydrocyanic acid. []

Q3: Why is the choice of catalyst crucial in the synthesis of this compound?

A3: The selection of the catalyst plays a vital role in determining the efficiency and yield of this compound synthesis. Specifically, alkali metal/copper cyanide complexes and alkaline earth metal/copper cyanide complexes have proven to be highly effective catalysts for this reaction. [] These catalysts, optionally combined with a Lewis acid, facilitate the interaction between pivalic acid anhydride and hydrocyanic acid, leading to increased reaction rates and improved product selectivity. []

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